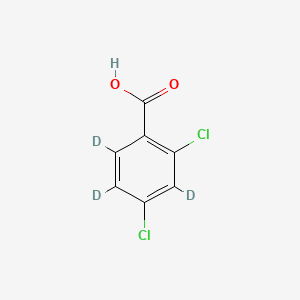

2,4-Dichlorobenzoic-D3 acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl2O2 |

|---|---|

Molecular Weight |

194.03 g/mol |

IUPAC Name |

2,4-dichloro-3,5,6-trideuteriobenzoic acid |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/i1D,2D,3D |

InChI Key |

ATCRIUVQKHMXSH-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)Cl)[2H])Cl)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)O |

Origin of Product |

United States |

Theoretical Foundations and Significance of Stable Isotope Labeling

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution results in a molecule with a higher molecular weight but nearly identical chemical properties to its unlabeled counterpart. simsonpharma.com This subtle change in mass is the key to its utility, as it allows the labeled compound to be distinguished from the native compound using mass spectrometry (MS).

The significance of this technique lies in its ability to serve as an internal standard in quantitative analysis. clearsynth.comaptochem.com By adding a known amount of the labeled compound to a sample, scientists can accurately determine the concentration of the unlabeled analyte, correcting for variations in sample preparation, extraction, and instrument response. clearsynth.comaptochem.com This method, known as isotope dilution mass spectrometry, is considered a gold standard for quantification due to its high precision and accuracy. clearsynth.com

Rationale for Deuteration of 2,4 Dichlorobenzoic Acid in Research Methodologies

2,4-Dichlorobenzoic acid is a compound of interest in various research fields, including as an intermediate in the synthesis of pharmaceuticals and herbicides. chemimpex.comontosight.ai The deuterated form, 2,4-Dichlorobenzoic-D3 acid, is specifically designed for use as an internal standard in the quantitative analysis of its parent compound. medchemexpress.com

The primary rationale for using the D3 labeled version is the mass shift it provides. The three deuterium (B1214612) atoms increase the molecular weight by three mass units, allowing it to be easily differentiated from the unlabeled 2,4-Dichlorobenzoic acid in a mass spectrometer. vulcanchem.com This clear separation in mass-to-charge ratio is crucial for accurate quantification, especially in complex biological or environmental samples where other compounds might interfere with the analysis. clearsynth.com

Ideally, a deuterated internal standard should have the same extraction recovery, ionization response, and chromatographic retention time as the analyte being measured. aptochem.com The structural similarity between this compound and its unlabeled form ensures that they behave almost identically during these processes, leading to more reliable and robust analytical methods. aptochem.com

Historical Development and Evolution of Deuterated Standards in Analytical Science

Deuterium Incorporation Methodologies

The introduction of deuterium into specific molecular positions requires carefully designed synthetic strategies. For this compound, methods are centered around achieving high levels of isotopic enrichment in a site-specific manner.

Advanced Synthetic Routes for Site-Specific Deuteration

Site-specific deuteration is paramount to ensure that the isotopic label is in a known and stable position within the molecule. This is achieved through two primary approaches: catalytic C-H deuteration and precursor-based deuterium exchange.

Catalytic C-H activation has emerged as a powerful tool for the direct replacement of hydrogen with deuterium. Transition metal catalysts, particularly those based on palladium and iridium, are often employed for this purpose. snnu.edu.cnacs.org These catalysts can facilitate the selective deuteration of aromatic rings. For benzoic acids, the carboxyl group can act as a directing group, guiding the catalyst to activate and subsequently deuterate the ortho C-H bonds. academie-sciences.frnih.gov

The use of D₂O as a deuterium source is advantageous due to its low cost and relative safety. snnu.edu.cnjuniperpublishers.com Palladium-catalyzed deuteration reactions often utilize D₂O in the presence of a suitable ligand or under ligand-free conditions. thieme-connect.comnih.gov The reaction conditions, such as temperature and the choice of catalyst, are critical parameters that influence the efficiency and selectivity of deuterium incorporation. thieme-connect.com For instance, palladium-catalyzed ortho-deuteration of aromatic carboxylic acids using D₂O has been developed, though para- and ortho-substituted benzoic acids can exhibit lower reactivity compared to their meta-substituted counterparts, necessitating higher reaction temperatures. thieme-connect.com

| Catalyst System | Deuterium Source | Key Features |

| Palladium(0)/Benzoic Acid | D₂O | Enables sequential reactions leading to highly deuterated organics. nih.govrsc.org |

| Palladium-based catalysts | D₂O | Effective for ortho-selective C-H deuteration of benzoic acids. nih.gov |

| Iridium-based catalysts | Deuterated Solvents | Can be used for H/D exchange reactions on benzoic acid. acs.org |

This table summarizes various catalytic systems used for the deuteration of benzoic acid derivatives.

An alternative to direct C-H activation is the synthesis of a deuterated precursor which is then converted to the final product. This multi-step approach can offer high levels of isotopic purity. For the synthesis of this compound, a potential route involves the deuteration of a suitable dichlorotoluene derivative followed by oxidation to the carboxylic acid. The synthesis of 2,4-dichlorobenzoic acid itself can be achieved by the oxidation of 2,4-dichlorotoluene. wikipedia.orgresearchgate.net

Another precursor-based method involves the deutero-decarboxylation of ortho-substituted benzoic acids, which can be facilitated by silver(I) salts in a mixture of DMSO and D₂O. rsc.org This method allows for the selective incorporation of a single deuterium atom. While this specific method might not be directly applicable for producing a D3-labeled compound in one step, it highlights the principle of using functional group transformations on a deuterated or to-be-deuterated ring system.

Optimization of Deuteration Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield and the degree of deuterium incorporation. researchgate.net Factors such as the catalyst loading, reaction temperature, solvent system, and the nature of the deuterium source are all important considerations. thieme-connect.comacs.orgthalesnano.com For catalytic deuteration reactions, the choice of an aprotic solvent can sometimes lead to higher deuterium incorporation compared to protic solvents. thalesnano.com

For instance, in palladium-catalyzed reactions, the temperature can be a critical parameter, with higher temperatures sometimes required to achieve good deuterium incorporation in less reactive substrates. thieme-connect.com The optimization process often involves a systematic variation of these parameters to find the ideal conditions for a specific substrate like 2,4-Dichlorobenzoic acid.

| Parameter | Effect on Deuteration | Example |

| Temperature | Can significantly affect reactivity and deuterium incorporation levels. thieme-connect.com | Higher temperatures may be needed for less reactive substituted benzoic acids. thieme-connect.com |

| Solvent | The choice of solvent can influence the efficiency of deuterium exchange. thalesnano.com | Aprotic solvents can sometimes improve deuterium incorporation. thalesnano.com |

| Catalyst | The type and loading of the catalyst are critical for the reaction's success. snnu.edu.cn | Palladium and iridium catalysts are commonly used for arene deuteration. snnu.edu.cn |

| Deuterium Source | The choice of deuterium source can impact cost and reaction conditions. juniperpublishers.com | D₂O is a common, inexpensive, and relatively safe deuterium source. juniperpublishers.com |

This interactive table outlines key parameters and their effects on deuteration reactions.

Spectroscopic Confirmation of Isotopic Enrichment

Following synthesis, it is essential to confirm the position and extent of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity

NMR spectroscopy provides detailed information about the structure of a molecule. For isotopically labeled compounds, both ¹H NMR and ²H (Deuterium) NMR are invaluable. nih.gov

In the ¹H NMR spectrum of a deuterated compound, the disappearance or reduction in the intensity of a signal corresponding to a specific proton indicates that it has been replaced by deuterium. docbrown.info For this compound, one would expect to see the absence or significant reduction of the signals corresponding to the three aromatic protons.

²H NMR spectroscopy directly detects the deuterium nuclei. nih.gov The chemical shifts in a ²H NMR spectrum are analogous to those in a ¹H NMR spectrum, allowing for the direct confirmation of the positions of the deuterium atoms. nih.gov The integration of the signals in the ²H NMR spectrum can be used to determine the relative abundance of deuterium at different sites.

The isotopic purity, or the percentage of deuterium incorporation, can be quantified by comparing the integrals of the remaining proton signals in the ¹H NMR spectrum with a known internal standard or by using mass spectrometry. acs.org

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Confirms the absence of protons at specific sites due to deuteration. docbrown.info |

| ²H NMR | Directly detects the presence and chemical environment of deuterium atoms. nih.gov |

| Mass Spectrometry | Determines the overall deuterium content and isotopic distribution. acs.org |

This table summarizes the spectroscopic techniques used for the characterization of deuterated compounds.

The combination of these synthetic and analytical techniques allows for the preparation and thorough characterization of this compound, ensuring its suitability for its intended applications.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Abundance Verification

Mass spectrometry is the primary analytical technique for confirming the successful incorporation of deuterium atoms and verifying the molecular weight of this compound. The technique separates ions based on their mass-to-charge ratio (m/z), allowing for the precise determination of molecular mass.

The parent, unlabeled 2,4-Dichlorobenzoic acid has a molecular formula of C₇H₄Cl₂O₂ and a molecular weight of approximately 191.01 g/mol . wikipedia.orgbmrb.io The deuterated analogue, this compound, has a molecular formula of C₇HD₃Cl₂O₂. chemscene.com The substitution of three protium (B1232500) (¹H) atoms with three deuterium (²H or D) atoms increases the molecular weight by approximately 3 Da, resulting in a molecular weight of about 194.03 g/mol . chemscene.com This mass shift is readily detectable by MS and serves as the initial confirmation of successful isotopic labeling.

Furthermore, high-resolution mass spectrometry can reveal the isotopic abundance and distribution. The mass spectrum will show a cluster of peaks corresponding to different isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative intensities of the peaks for the unlabeled (D0), partially labeled (D1, D2), and fully labeled (D3) species, the isotopic enrichment can be calculated. This analysis is fundamental to verifying that the desired D3 isotopologue is the most abundant species in the sample.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Source |

|---|---|---|---|

| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | wikipedia.orgbmrb.io |

| This compound | C₇HD₃Cl₂O₂ | 194.03 | chemscene.com |

Assessment of Isotopic Purity and Chemical Identity

The comprehensive characterization of this compound involves a rigorous assessment of both its isotopic purity and its fundamental chemical identity. These assessments ensure the reliability of the compound when used as an analytical standard.

Isotopic purity is a quantitative measure of the percentage of deuterium incorporation at the specified positions. It is typically determined from mass spectrometry data by comparing the signal intensity of the target D3 molecule to the sum of intensities of all related isotopic species (D0, D1, D2, and D3). For many commercial standards, the isotopic purity is expected to be high, often 98% or greater. isotope.com

While MS confirms the mass and isotopic distribution, it does not definitively establish the location of the deuterium atoms on the benzene (B151609) ring. Therefore, other analytical methods are employed to confirm the chemical identity and structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. ¹H NMR would be expected to show a significant reduction or absence of signals corresponding to the protons that have been replaced by deuterium, confirming the positions of labeling.

Liquid chromatography (LC) is often coupled with mass spectrometry (LC-MS) to provide an additional layer of identity confirmation. vulcanchem.com The compound's retention time, the time it takes to pass through the chromatography column, is a characteristic property. It is important to note the potential for a "chromatographic deuterium effect," where the deuterated compound may exhibit a slightly different retention time compared to its non-deuterated counterpart due to subtle differences in intermolecular interactions. acs.org This effect is itself a subject of research but also a practical consideration in method development. acs.org

| Analytical Technique | Parameter Measured | Information Provided |

|---|---|---|

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular weight confirmation, isotopic abundance, and isotopic purity. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions | Confirmation of chemical structure and specific locations of isotopic labels. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Retention time and m/z | Confirms chemical identity via retention time and provides mass verification simultaneously. vulcanchem.comepa.gov |

Applications in Quantitative Chemical Analysis

The primary application of this compound lies in its use as an internal standard for quantitative analysis, most notably in isotope dilution mass spectrometry (IDMS). vulcanchem.commedchemexpress.com Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by a mass spectrometer. vulcanchem.com

Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful technique for precise and accurate quantification of analytes in complex samples. It involves adding a known amount of an isotopically labeled standard, such as 2,4-DCBA-d3, to a sample before processing. The ratio of the naturally occurring analyte to the labeled standard is then measured by mass spectrometry. This method corrects for losses during sample preparation and variations in instrument response. nih.govepa.gov

This compound is frequently employed as an internal standard in LC-MS/MS methods for the quantification of various compounds, including pesticide residues and their metabolites in environmental and biological samples. nih.govepa.govnih.gov For instance, it has been used to quantify 3,5-dichlorocatechol (B76880) in urine, where its co-elution with the analyte provides effective compensation for matrix effects. nih.govamazonaws.com The use of stable isotope-labeled internal standards like 2,4-DCBA-d3 in LC-MS/MS enhances the accuracy of quantification by correcting for variations in sample preparation and instrument response. vulcanchem.comvulcanchem.com

A key advantage of using deuterated standards in LC-MS/MS is the ability to develop robust and sensitive methods for a wide range of analytes. For example, methods have been developed for the simultaneous determination of multiple pesticide residues, such as 2,4-D and fipronil, in complex aquatic systems. nih.gov The development of such methods often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances before LC-MS/MS analysis. nih.gov

Example Application of 2,4-DCBA-d3 in LC-MS/MS:

Analyte: 3,5-Dichlorocatechol (3,5-DCC) in urine nih.govamazonaws.com

Internal Standard: this compound (D3-2,4-DCBA) nih.govamazonaws.com

Rationale: The near co-elution of D3-2,4-DCBA with 3,5-DCC allows for effective compensation of matrix effects during analysis. nih.govamazonaws.com

Instrumentation: Online-SPE-LC/MS/MS system with ESI-negative mode detection. amazonaws.com

While LC-MS/MS is more common for polar compounds like 2,4-dichlorobenzoic acid, GC-MS can also be utilized, often requiring a derivatization step to increase the volatility of the analyte. shimadzu.com For instance, acidic herbicides can be derivatized to their butyl esters before GC-MS analysis. caa.go.jp In such methods, a deuterated internal standard like 2,4-DCBA-d3 can be used to improve the accuracy and precision of the quantification. nih.gov GC-MS methods have been developed for the determination of various organic compounds in water samples, where 2,4-dichlorobenzoic acid has been identified as a degradation product of certain pesticides. sigmaaldrich.com

A significant challenge in quantitative analysis, especially with complex matrices like urine, blood, and environmental samples, is the "matrix effect". nih.govanalchemres.org This phenomenon, caused by co-eluting endogenous components, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. mdpi.com

The use of a stable isotope-labeled internal standard like 2,4-DCBA-d3 is a highly effective strategy to compensate for these matrix effects. vulcanchem.commdpi.com Because the internal standard is chemically almost identical to the analyte, it experiences the same matrix effects. mdpi.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix is normalized, leading to more accurate and reliable results. nih.govamazonaws.com This approach is crucial for methods that need to be robust enough to handle variations in analyte concentration and matrix-induced effects. nih.gov

Enhancement of Analytical Method Robustness and Reproducibility

The incorporation of 2,4-DCBA-d3 as an internal standard significantly enhances the robustness and reproducibility of analytical methods. nih.gov Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, while reproducibility is the ability to obtain consistent results across different laboratories or over time. amsbiopharma.comnih.gov

By compensating for variations in extraction efficiency, injection volume, and instrument response, 2,4-DCBA-d3 ensures that the analytical results are reliable and consistent, even with minor deviations in the analytical procedure. mdpi.comnih.gov This is particularly important for routine analysis where high throughput and long-term stability of the method are required. nih.gov

Development and Validation of Analytical Methods

The development and validation of analytical methods are critical steps to ensure that a method is suitable for its intended purpose. nih.govdcu.iescielo.br The use of 2,4-DCBA-d3 plays a key role in the validation of methods for the quantification of 2,4-dichlorobenzoic acid and related compounds.

During method validation, several parameters are assessed, including:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. nih.gov The distinct mass of 2,4-DCBA-d3 allows for highly selective detection by mass spectrometry.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov Calibration curves are constructed by plotting the ratio of the analyte to the internal standard against the analyte concentration. nih.govamazonaws.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual test results. nih.gov The use of an isotope-labeled internal standard greatly improves both accuracy and precision. vulcanchem.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov Sensitive LC-MS/MS methods utilizing 2,4-DCBA-d3 can achieve very low detection limits. nih.govresearchgate.net

Robustness: The capacity of the method to remain unaffected by small variations in the analytical procedure. amsbiopharma.comnih.gov

The following table provides an example of validation parameters for an LC-MS/MS method for the determination of various dichlorophenols and dichlorocatechol in urine, where D3-2,4-DCBA was used as an internal standard for 3,5-dichlorocatechol. nih.gov

This table demonstrates the excellent sensitivity and accuracy that can be achieved with methods employing stable isotope-labeled internal standards.

Optimization of Sample Preparation and Extraction Protocols

The primary goal of optimizing sample preparation and extraction is to efficiently isolate the target analytes from the sample matrix while minimizing interferences. For acidic compounds like 2,4-Dichlorobenzoic acid, protocols often involve acidification and liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Key Optimization Parameters:

pH Adjustment: The extraction efficiency of acidic herbicides and their metabolites is highly dependent on the pH of the sample solution. deswater.com Acidification, typically with formic acid or acetic acid, is a crucial first step to convert the carboxylate salts into their less polar, protonated acid forms, which are more readily extracted into organic solvents. epa.govepa.govepa.gov

Extraction Solvent Selection: Acetonitrile (B52724) is a commonly used extraction solvent due to its ability to extract a wide range of compounds and its miscibility with water, which can be overcome by salting-out techniques. deswater.comresearchgate.net For SPE, methanol (B129727) is frequently used for eluting the retained analytes from the sorbent. epa.govlcms.cz The choice of solvent or solvent mixture is optimized to maximize the recovery of the target analyte. researchgate.netmdpi.com

Extraction Technique:

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This method involves adding a salt (e.g., sodium chloride) to a water/acetonitrile mixture to induce phase separation, driving the analytes into the acetonitrile layer. deswater.com Parameters such as the volume of the extraction solvent and the amount of salt are optimized to achieve maximum extraction efficiency. deswater.com

Solid-Phase Extraction (SPE): SPE is widely used for cleanup and concentration of analytes from aqueous samples. lcms.czmdpi.com Mixed-mode ion-exchange sorbents are particularly effective for selectively extracting acidic compounds. lcms.cz The optimization process involves selecting the appropriate sorbent, conditioning and equilibration solvents, wash solutions to remove interferences, and a strong elution solvent to recover the analyte. lcms.cz

For instance, a method for analyzing acidic herbicides in water might involve acidifying the sample, followed by SPE on a mixed-mode cartridge, and subsequent elution with acidified methanol. epa.govlcms.cz The use of this compound, added before extraction, allows for the accurate tracking and correction of analyte recovery throughout these optimized steps.

Validation of Extraction Efficiencies and Recovery Rates

Validation is essential to demonstrate that an analytical method is fit for its intended purpose. europa.eu The use of an isotopically labeled internal standard like this compound is central to validating extraction efficiency, as it accurately mimics the behavior of the native analyte during extraction and analysis. europa.euoup.com Recovery is determined by comparing the response of the analyte in a spiked sample to the response of a standard solution, corrected by the recovery of the internal standard.

Research studies have reported a range of recovery rates for 2,4-DCBA and related phenoxyacetic acids from various matrices, demonstrating the effectiveness of optimized methods. For example, in the analysis of water samples for 2,4-D, recovery percentages between 95.98% and 115% have been achieved using SALLE. deswater.com In another study on water matrices, recoveries for 2,4-DCA, a related compound, ranged from 77% to 94%. epa.gov Methods for analyzing multiple phenoxy acid herbicides in surface and ground water have shown average recoveries from 76.5% to 108.3%. researchgate.net The consistency of these recovery rates across different concentration levels and matrices confirms the robustness of the extraction protocols.

Table 1: Reported Recovery Rates for 2,4-DCBA and Related Compounds Using Methods Employing Internal Standards

| Analyte | Matrix | Methodology | Reported Recovery (%) | Source |

|---|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Water | SALLE-HPLC | 95.98 - 115 | deswater.com |

| Multiple Phenoxy Acid Herbicides | Surface and Ground Water | SPE-LC-MS/MS | 76.5 - 108.3 | researchgate.net |

| 2,4-Dichloroanisole (2,4-DCA) | Water | GC/MS | 77 - 94 | epa.gov |

| MDL 72222 Metabolites (including Dichlorobenzoic acid analogues) | Monkey Plasma | GC-MS | 87.6 - 116 | nih.gov |

| Phenoxyacetic Acid Herbicides | Groundwater | UHPLC-MS/MS | 71 - 118 | mdpi.com |

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. rsc.org These limits are critical performance characteristics of an analytical method. They are typically determined by analyzing samples with known low concentrations of the analyte and are often calculated based on the signal-to-noise ratio (S/N), with common values being 3 for LOD and 10 for LOQ. oup.comrsc.org

The high sensitivity of modern instruments like tandem mass spectrometers (MS/MS), combined with the use of deuterated internal standards to minimize analytical noise, allows for very low detection and quantification limits for 2,4-DCBA and its parent compounds. For example, a method for 2,4-D in water using HPLC reported an LOD of 0.004 µg/L and an LOQ of 0.01 µg/L. deswater.com Other methods have achieved LOQs as low as 0.05 ppm in crops and 0.01 to 0.05 µg/L in water. researchgate.netregulations.gov

Table 2: Examples of LOD and LOQ for 2,4-DCBA and Related Analytes

| Analyte | Matrix | Methodology | LOD | LOQ | Source |

|---|---|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Water | SALLE-HPLC | 0.004 µg/L | 0.01 µg/L | deswater.com |

| Phenoxyacetic Acid Herbicides | Groundwater | UHPLC-MS/MS | 0.00008 - 0.0047 µg/L | - | mdpi.com |

| Acidic Herbicides | Tobacco and Soil | UPLC-MS/MS | 0.012 - 0.126 ng/g | 0.040 - 0.420 ng/g | oup.com |

| Phenoxy Acid Herbicides | Surface and Ground Water | SPE-LC-MS-MS | - | 0.01 - 0.05 µg/L | researchgate.net |

| Propiconazole and DCBA metabolites | Crops | GC | - | 0.05 ppm | regulations.gov |

Evaluation of Method Precision and Accuracy

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, while accuracy refers to the closeness of agreement between a test result and an accepted reference value. researchgate.net Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements. It is evaluated at different levels:

Repeatability (Intra-assay precision): Variation observed within the same laboratory, by the same operator, on the same equipment, over a short period.

Intermediate Precision (Inter-assay precision): Variation observed within the same laboratory, but over different days, with different analysts, or different equipment. nih.govresearchgate.net

Accuracy is assessed by analyzing Certified Reference Materials (CRMs) or by performing recovery experiments on samples spiked with a known amount of the analyte. deswater.com The use of this compound as an internal standard is paramount for achieving high accuracy and precision, as it compensates for variations in sample handling, extraction, and instrument performance. oup.comnih.gov

A study determining MDL 72222 and its metabolites, including dichlorobenzoic acid analogues, in monkey plasma reported excellent interday precision and accuracy, with RSD values within 14% and accuracy values between 87.6% and 116%, respectively. nih.gov Another method for 2,4-D analysis demonstrated high accuracy with recovery percentages between 98.2% and 104% and excellent precision with RSDs ranging from 0.19% to 6.72%. deswater.com

Role in Certified Reference Materials (CRMs) and Quality Control Standards

This compound is not only used as an internal standard in individual analyses but also plays a role in the broader quality assurance framework as a component of Certified Reference Materials (CRMs) and quality control (QC) standards. sigmaaldrich.comlgcstandards.comcpachem.com CRMs are materials that are sufficiently homogeneous and stable with respect to one or more specified properties, which have been established to be fit for their intended use in a measurement process. sigmaaldrich.com These materials are produced and certified under stringent international guidelines, such as ISO 17034 and ISO/IEC 17025, ensuring their quality and reliability. sigmaaldrich.com

Formulation of Deuterated Calibration Standards

Accurate quantification in analytical chemistry relies on the use of calibration standards to generate a calibration curve. epa.gov this compound, as a high-purity CRM, is used to formulate deuterated calibration and fortification standards. epa.govepa.gov

The process typically involves:

Preparation of a Stock Solution: A precise amount of the this compound CRM is dissolved in a specific volume of a suitable solvent (e.g., acetonitrile) to create a primary stock solution of known concentration. epa.gov

Serial Dilutions: This stock solution is then used to prepare a series of working standard solutions at different concentrations through careful serial dilutions. epa.gov

Addition to Samples and Calibrators: A constant, known amount of the deuterated internal standard solution is added to every unknown sample, quality control sample, and calibration standard. epa.gov

By plotting the ratio of the native analyte response to the internal standard response against the analyte concentration, a calibration curve is constructed. This isotope dilution approach corrects for variations in extraction recovery and instrument response, leading to highly accurate and robust quantification. oup.comepa.gov

Traceability and Uncertainty in Measurement Science

Traceability is a fundamental concept in metrology, defined as the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. sadcmet.org Using CRMs like this compound, whose values are themselves traceable to higher-order standards or SI units, ensures the traceability of analytical results. quimlab.com.brdemarcheiso17025.com This establishes comparability of results across different laboratories and over time, which is crucial for regulatory monitoring and international trade. sadcmet.org

The use of this compound as an isotopically labeled internal standard is a key strategy for minimizing measurement uncertainty. europa.eu Because the internal standard has nearly identical chemical and physical properties to the native analyte, it is affected in the same way by many sources of error, including:

Incomplete extraction from the sample matrix.

Losses during sample cleanup and concentration steps.

Variations in injection volume.

Suppression or enhancement of the instrument signal (matrix effects). europa.eudemarcheiso17025.com

Despite a comprehensive search for literature detailing the use of this compound as an isotopic tracer, no specific studies were identified that align with the requested article structure. Research focusing on the environmental fate, degradation pathways, and microbial biotransformation of 2,4-Dichlorobenzoic acid has predominantly utilized the non-deuterated form of the compound.

The scientific literature provides considerable insight into the abiotic and biotic degradation of 2,4-Dichlorobenzoic acid. For instance, studies have explored its breakdown through processes like photolysis, hydrolysis, and oxidation, and have identified various transformation products in complex environmental matrices such as soil and water. Furthermore, the sorption and mobility of the non-deuterated compound in different environmental compartments have been characterized.

In the realm of microbial metabolism, research has successfully identified microbial strains capable of degrading 2,4-Dichlorobenzoic acid and has elucidated some of the catabolic intermediates and enzymatic pathways involved. However, these investigations have not specified the use of this compound to trace these processes.

A single study was found that utilized deuterium oxide (D₂O) to investigate the reductive dehalogenation of a related compound, 2,5-dichlorobenzoate, by Desulfomonile tiedjei. This research observed the specific incorporation of deuterium at the position where a chlorine atom was removed, providing mechanistic insights into that particular reaction. researchgate.net However, this study does not directly address the use of this compound for the broader range of investigations specified in the article outline.

Without research specifically employing this compound as a tracer, it is not possible to provide a detailed and scientifically accurate article on its use in elucidating environmental fate and microbial degradation pathways as requested. The available data focuses on the non-isotopically labeled compound, and therefore, the specific mechanistic investigations using the deuterated analogue remain unelucidated in the currently accessible scientific literature.

Mechanistic Investigations Using 2,4 Dichlorobenzoic D3 Acid As an Isotopic Tracer

Microbial Biotransformation and Biodegradation Studies

Isotope Effects in Microbial Degradation Kinetics

The substitution of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction, as the greater mass of deuterium results in a lower vibrational frequency and a higher activation energy for bond cleavage. libretexts.org

In the context of microbial degradation, 2,4-Dichlorobenzoic-D3 acid can be used to probe the enzymatic mechanisms responsible for breaking down this persistent organic pollutant. Many bacteria degrade chlorinated aromatic compounds through pathways initiated by dioxygenase enzymes, which catalyze the hydroxylation and eventual cleavage of the aromatic ring. nih.govmdpi.com If the initial enzymatic attack involves the cleavage of a C-D bond on the aromatic ring, the degradation of this compound would be expected to proceed more slowly than that of the non-deuterated (protio) analogue.

The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) provides valuable information about the transition state of the reaction. A significant primary KIE (typically >2) would strongly suggest that C-H bond cleavage is the rate-limiting step in the degradation pathway. Conversely, the absence of a significant KIE would indicate that C-H bond cleavage occurs after the rate-determining step or not at all.

Illustrative Data Table: Kinetic Isotope Effect in the Microbial Degradation of 2,4-Dichlorobenzoic Acid

Disclaimer: The following data are illustrative examples based on typical findings in microbial degradation studies and are not derived from specific experimental results for this compound.

| Microbial Strain | Substrate | Initial Concentration (µM) | Degradation Rate Constant (k, h⁻¹) | Kinetic Isotope Effect (kH/kD) |

| Pseudomonas sp. Strain A | 2,4-Dichlorobenzoic acid | 100 | 0.152 | 1.8 |

| Pseudomonas sp. Strain A | This compound | 100 | 0.084 | |

| Burkholderia sp. Strain B | 2,4-Dichlorobenzoic acid | 100 | 0.098 | 1.1 |

| Burkholderia sp. Strain B | This compound | 100 | 0.089 |

Non-Human Biological Systems Metabolism and Pharmacokinetics

Isotopically labeled compounds like this compound are invaluable tools for studying the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics in non-human model organisms. The use of the deuterated form allows for precise quantification and differentiation from the endogenous and exogenous non-labeled compound.

The metabolic stability of a compound is a critical parameter, providing an early indication of its persistence in the body. In vitro assays using liver subcellular fractions, such as microsomes and S9 fractions, are standard methods for these assessments. Liver microsomes are rich in Phase I cytochrome P450 (CYP) enzymes, while the S9 fraction contains both microsomal and cytosolic (Phase II) enzymes. nih.gov

In a typical metabolic stability assay, this compound would be incubated with liver microsomes or S9 fractions from various species (e.g., rat, dog, monkey) and a cofactor-regenerating system (e.g., NADPH for CYPs). The disappearance of the parent compound over time is monitored by LC-MS/MS. The deuterated label does not typically alter the intrinsic metabolic stability unless the C-D bond is the primary site of metabolism, in which case a metabolic KIE may be observed, leading to slower clearance.

Metabolite profiling involves identifying the structures of metabolic products. By incubating this compound with these subcellular fractions, researchers can identify metabolites such as hydroxylated or conjugated products. The deuterium label helps confirm that the detected metabolites originate from the administered compound.

Illustrative Data Table: In Vitro Metabolic Stability of this compound

Disclaimer: The following data are illustrative examples based on typical findings in in vitro metabolism studies and are not derived from specific experimental results for this compound.

| Species | Subcellular Fraction | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | Liver Microsomes | 45 | 15.4 |

| Rat | Liver S9 Fraction | 38 | 18.2 |

| Dog | Liver Microsomes | >120 | <5.8 |

| Dog | Liver S9 Fraction | 105 | 6.6 |

| Monkey | Liver Microsomes | 88 | 7.9 |

| Monkey | Liver S9 Fraction | 75 | 9.2 |

Disposition studies in model organisms, such as Sprague-Dawley rats, are essential for understanding how a compound is handled by a whole biological system. Following administration of this compound, its concentration and the concentration of its metabolites can be tracked in various tissues and fluids (blood, plasma, urine, feces) over time.

The parent compound, 2,4-D, is known to be rapidly absorbed and excreted, primarily in the urine as the unmetabolized parent compound in rats. researchgate.netnih.gov Dogs, however, show a much slower clearance and more extensive metabolism, including conjugation with amino acids like taurine. researchgate.netnih.govresearchgate.net Studies with this compound would allow for precise quantification of these processes. The deuterated compound can be administered, and its excretion profile (routes and rates) determined. This helps to establish a mass balance, accounting for the total administered dose.

Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and bioavailability (F) are critical for characterizing a compound's behavior. The use of an isotopically labeled tracer like this compound allows for highly accurate determination of these parameters.

For example, absolute bioavailability can be determined in a single experiment by administering the non-labeled compound orally and the deuterated version (this compound) intravenously. nih.gov By measuring the plasma concentrations of both isotopic forms over time, the area under the curve (AUC) for each route can be calculated, and bioavailability is determined as the dose-normalized ratio of AUCoral to AUCiv. This approach eliminates intra-subject variability that can confound traditional crossover studies. Metabolic clearance can be similarly determined from the plasma concentration-time profile following intravenous administration.

Illustrative Data Table: Pharmacokinetic Parameters of 2,4-Dichlorobenzoic Acid in Sprague-Dawley Rats

Disclaimer: The following data are illustrative examples based on pharmacokinetic studies of analogous compounds and are not derived from specific experimental results for this compound.

| Parameter | Oral Administration (Unlabeled) | Intravenous Administration (D3-labeled) |

| Dose (mg/kg) | 10 | 1 |

| AUC (µg·h/mL) | 55.2 | 6.8 |

| Clearance (CL, L/h/kg) | - | 0.147 |

| Volume of Distribution (Vd, L/kg) | - | 0.25 |

| Absolute Bioavailability (F, %) | 81.2% | - |

Tracing in Phytoremediation and Plant Uptake Studies

Phytoremediation is a technology that uses plants to remove, degrade, or contain environmental pollutants. nih.gov Understanding the uptake, translocation, and metabolism of contaminants by plants is crucial for developing effective phytoremediation strategies. This compound can be used as a tracer to study these processes without the need for radioactive labels.

Plants can be grown in hydroponic or soil systems amended with this compound. Over time, plant tissues (roots, stems, leaves) can be harvested and analyzed by LC-MS/MS. This allows for the precise quantification of the amount of the compound absorbed by the roots and translocated to the aerial parts of the plant. Furthermore, the analysis can reveal whether the plant metabolizes the compound, for example, through conjugation with sugars or amino acids, which is a common detoxification mechanism in plants. The deuterium label ensures that the detected compound is unequivocally from the experimental application and not from any background contamination. These studies help identify plant species that are efficient at accumulating or degrading specific pollutants. nih.gov

Inter Laboratory Comparisons and Analytical Harmonization with Deuterated Standards

Application of 2,4-Dichlorobenzoic-D3 Acid in Proficiency Testing Programs

Proficiency testing (PT) is a type of inter-laboratory comparison used to evaluate the performance of analytical laboratories for specific tests or measurements. orst.edu These programs are essential for laboratories to demonstrate their competence and to ensure the quality and comparability of their results. In the context of environmental and biological monitoring for herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), proficiency testing schemes are regularly organized by various national and international bodies.

While specific proficiency testing schemes explicitly listing this compound were not identified in the available research, the use of its non-deuterated parent compound, 2,4-D, is common in these programs. For instance, a proficiency test for acidic herbicides in wheat flour included 2,4-D, where laboratories were required to analyze samples with and without alkaline hydrolysis to account for conjugated forms of the herbicide.

The primary role of a deuterated standard like this compound in such programs is as an internal standard. Laboratories participating in a PT scheme would use the deuterated standard to spike their samples before analysis. Because the deuterated standard has nearly identical chemical and physical properties to the target analyte (2,4-Dichlorobenzoic acid), it experiences similar effects during sample preparation, extraction, and analysis. By measuring the recovery of the deuterated standard, laboratories can correct for any losses of the target analyte, thereby improving the accuracy of their results.

The use of isotope-labeled internal standards is a well-established practice in analytical chemistry for achieving accurate quantification. For example, in the development and validation of analytical methods for acidic herbicides, isotope-labeled internal standards such as 2,4-D-d3 have been utilized. This underscores the importance and applicability of deuterated compounds like this compound in ensuring the reliability of analytical measurements within the framework of proficiency testing.

Table 1: Illustrative Proficiency Testing Scheme for Acidic Herbicides in Water

| Parameter | Matrix | Typical Concentration Range | Purpose |

| 2,4-Dichlorophenoxyacetic acid | Surface Water | 0.1 - 10 µg/L | Assess laboratory performance in quantifying a key herbicide. |

| This compound | Laboratory-Spiked Sample | Provided as a certified solution | Used as an internal standard for recovery correction. |

| Other Acidic Herbicides | Surface Water | 0.05 - 5 µg/L | Evaluate the scope and accuracy of multi-residue methods. |

This table is illustrative and based on common practices in proficiency testing for pesticides.

Assessment of Analytical Performance and Inter-laboratory Variability

One of the primary objectives of inter-laboratory comparisons is to assess the performance of different analytical methods and to quantify the variability of results between laboratories. The use of a common, stable, and reliable internal standard is crucial for a meaningful assessment. This compound is an ideal candidate for this purpose in the analysis of 2,4-D and its metabolites.

By providing participating laboratories with a certified solution of this compound to be used as an internal standard, the organizers of an inter-laboratory study can minimize the impact of variations in sample preparation and instrumental analysis on the final reported concentrations of the target analytes. This allows for a more direct comparison of the inherent capabilities of the different analytical methods and the proficiency of the participating laboratories.

The statistical analysis of the results from such studies typically involves the calculation of z-scores, which indicate how far a laboratory's result deviates from the consensus value. The use of a common internal standard helps in achieving a more reliable consensus value and a more accurate assessment of each laboratory's performance.

While specific inter-laboratory studies detailing the use of this compound were not found, the principles of its application are well-established. For example, in the validation of an analytical method for residues of 2,4-D and its metabolites in various water matrices, the focus is on achieving acceptable mean recoveries and relative standard deviations. epa.gov The use of an internal standard like this compound would be instrumental in achieving the required accuracy and precision, thereby reducing inter-laboratory variability.

Table 2: Hypothetical Inter-laboratory Comparison Results for 2,4-D in Soil

| Laboratory | Reported Concentration (mg/kg) | Recovery of this compound (%) | Corrected Concentration (mg/kg) | z-score |

| A | 0.45 | 92 | 0.49 | -0.2 |

| B | 0.58 | 85 | 0.68 | 1.8 |

| C | 0.39 | 95 | 0.41 | -1.0 |

| D | 0.52 | 88 | 0.59 | 0.8 |

| E | 0.48 | 98 | 0.49 | -0.2 |

This table presents hypothetical data to illustrate the role of an internal standard in assessing laboratory performance. The corrected concentration is calculated by normalizing the reported concentration based on the recovery of the internal standard. The z-score is calculated based on the consensus value of the corrected concentrations.

Standardization of Methods for Environmental and Biological Monitoring

The development and standardization of analytical methods are essential for ensuring that data from different studies and monitoring programs are comparable over time and across different geographical locations. The use of deuterated internal standards is a key component in the standardization of many analytical methods, particularly those that rely on chromatography coupled with mass spectrometry.

In the context of environmental monitoring, standardized methods are crucial for assessing the extent of contamination and for enforcing regulatory limits. For biological monitoring, such as the measurement of 2,4-D in urine to assess human exposure, standardized methods are vital for accurately determining exposure levels and for comparing data across different populations and studies. ajol.infoepa.gov

While a specific standardized method explicitly naming this compound as the required internal standard was not identified, its use is implicit in the best practices for the analysis of 2,4-D and related compounds. Regulatory bodies and standards organizations often recommend or require the use of isotopically labeled internal standards for methods intended for regulatory compliance monitoring.

The process of method standardization often involves a multi-laboratory validation study where the performance of the method is rigorously tested in several laboratories. The use of a common internal standard like this compound in such a study would be critical for establishing the method's accuracy, precision, and robustness, which are key performance characteristics required for its adoption as a standard method. The validation of analytical methods for 2,4-D in various matrices, such as paddy field water, demonstrates the importance of achieving good linearity, recovery, and low limits of detection, all of which are facilitated by the use of an appropriate internal standard. fao.org

Future Research Trajectories and Emerging Applications of Deuterated Benzoic Acid Probes

Advancements in High-Throughput Deuteration Technologies

The synthesis of deuterated compounds, including deuterated benzoic acid probes, is undergoing a technological revolution. Traditional methods are often resource-intensive and time-consuming. However, recent advancements in high-throughput deuteration technologies are paving the way for more efficient and selective synthesis.

One of the key advancements is the development of novel catalytic systems. For instance, nanostructured iron catalysts have been successfully employed for the selective deuteration of various aromatic and heterocyclic compounds. scielo.org.mx These catalysts, often derived from biomass, offer a scalable and cost-effective method for producing deuterated molecules. Another promising approach involves the use of platinum on carbon (Pt/C) catalysts in conjunction with deuterium (B1214612) oxide (D₂O) and hydrogen gas (H₂), which allows for the efficient deuteration of electron-rich aromatic rings under mild conditions.

Furthermore, flow chemistry is emerging as a powerful tool for the continuous and automated synthesis of deuterated compounds. acs.org Flow reactors provide precise control over reaction parameters such as temperature and time, leading to improved reaction efficiency and safety compared to traditional batch synthesis. acs.org This technology is particularly advantageous for hydrogen isotope exchange (HIE) reactions, which are commonly used for late-stage deuteration of complex molecules. acs.org Automated synthesis platforms are also becoming increasingly sophisticated, enabling the rapid and flexible production of a wide range of isotopically labeled compounds, including those labeled with deuterium. researchgate.net

These high-throughput technologies are not only accelerating the synthesis of known deuterated compounds but also enabling the exploration of novel deuterated probes for various applications.

| Technology | Key Features | Potential Advantages for Deuterated Benzoic Acid Synthesis |

| Nanostructured Iron Catalysis | Utilizes biomass-derived iron catalysts. | Scalable, cost-effective, and applicable to aromatic compounds. |

| Pt/C-D₂O-H₂ System | Employs platinum on carbon with deuterium oxide. | Efficient deuteration under mild conditions, suitable for electron-rich aromatics. |

| Flow Chemistry | Continuous synthesis in a reactor. | Precise control, improved efficiency and safety, ideal for HIE reactions. |

| Automated Synthesis Platforms | Robotic systems for chemical synthesis. | Rapid, flexible, and high-throughput production of diverse labeled compounds. |

Integration with Non-Targeted Metabolomics and Exposomics (Non-human applications)

In the fields of non-targeted metabolomics and exposomics, which aim to comprehensively analyze the small molecules in a biological system and the totality of environmental exposures, respectively, deuterated internal standards are indispensable for achieving accurate and reproducible quantification. nih.gov The use of a fully stable isotope-labeled metabolite extract as an internal standard allows for the robust normalization of data across different samples and analytical platforms. nih.gov This approach is particularly valuable in non-human applications, such as environmental monitoring and studies of microbial or plant metabolism.

For instance, in environmental science, deuterated standards of pollutants like 2,4-Dichlorobenzoic acid can be used to accurately quantify their presence in soil and water samples. wikipedia.org This is crucial for assessing the environmental fate and impact of herbicides and their degradation products. youtube.com

In non-targeted metabolomics studies of non-human organisms, such as pigs or fermented dairy products, deuterated compounds serve as crucial internal standards to correct for variations during sample preparation and analysis. libretexts.orgresearchgate.net The addition of these standards at an early stage of the workflow helps to account for matrix effects and differences in extraction efficiency, leading to more reliable data on the metabolic profiles of these systems. acs.org The insights gained from such studies can have significant implications for agriculture, food science, and our understanding of microbial ecosystems. libretexts.orgresearchgate.net

The integration of deuterated probes with advanced analytical techniques is enabling a more comprehensive understanding of the metabolome and exposome in a variety of non-human contexts.

Development of Novel Analytical Techniques Enabled by Isotopic Labeling

The unique properties of isotopes are being harnessed to develop novel analytical techniques with enhanced sensitivity and specificity. Isotopic labeling, particularly with deuterium, is at the forefront of these innovations, especially in the fields of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In mass spectrometry, the use of deuterated internal standards is a well-established practice for accurate quantification. acs.org However, recent developments are expanding the role of isotopic labeling. For example, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. researchgate.netwikipedia.org Furthermore, isotopic labeling is being integrated with mass spectrometry imaging (MSI) to improve the confidence of metabolite identification in tissue samples. springernature.com

In the realm of NMR spectroscopy, deuterium labeling has long been used to simplify complex spectra and aid in the structural analysis of large proteins. More recently, deuterium metabolic imaging (DMI) has emerged as a non-invasive technique for studying metabolic pathways in real-time. youtube.com This method involves the administration of a deuterium-labeled substrate, such as glucose, and monitoring its metabolic fate using MRS. youtube.com The low natural abundance of deuterium provides a high-contrast signal against a low background, enabling sensitive detection of metabolic fluxes. youtube.com

These novel analytical techniques, powered by isotopic labeling, are providing unprecedented insights into complex biological and chemical systems.

| Analytical Technique | Role of Isotopic Labeling | Emerging Applications |

| Mass Spectrometry (MS) | Internal standards for quantification, probes for structural analysis. | Mass spectrometry imaging with enhanced metabolite identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Simplification of spectra, structural analysis of macromolecules. | Deuterium metabolic imaging for real-time metabolic studies. |

Exploration in Mechanistic Studies of Organic Reactions and Catalysis

Deuterated compounds are invaluable tools for elucidating the mechanisms of organic reactions and catalytic processes. nih.gov The primary method for these investigations is the study of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org

The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed slower when a deuterium atom is substituted at that position. libretexts.org By measuring the KIE, chemists can gain insights into the transition state of a reaction and determine whether a specific C-H bond is broken in the slowest step. wikipedia.org

Deuterated benzoic acid probes can be used to study the mechanisms of various reactions, such as electrophilic aromatic substitution. youtube.com For example, by comparing the rate of a reaction with 2,4-Dichlorobenzoic acid to that with its deuterated counterpart, 2,4-Dichlorobenzoic-D3 acid, researchers can determine the role of C-H bond cleavage in the reaction mechanism. youtube.com

In the field of catalysis, isotopic labeling is used to understand how catalysts function and to develop more efficient catalytic systems. youtube.comnih.gov For instance, in transition metal-catalyzed reactions, deuterium labeling can help to track the movement of hydrogen atoms and elucidate the steps involved in the catalytic cycle. acs.org This knowledge is crucial for the rational design of new catalysts with improved activity and selectivity.

The study of KIEs using deuterated probes like this compound provides a powerful approach to unraveling the intricate details of chemical transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dichlorobenzoic-D3 acid, and how does deuteration impact reaction conditions?

- Methodological Answer : The synthesis typically involves isotopic labeling at specific positions (e.g., carboxyl or aromatic ring). For example, deuterated analogs are synthesized by acid-catalyzed exchange using D2O or via intermediates like 2,4-dichlorobenzoyl chloride reacted with deuterated reagents. demonstrates a pathway where 2,4-dichlorobenzoic acid is converted to its acid chloride, followed by reaction with deuterated thiocyanate to form intermediates for further functionalization. Deuteration requires anhydrous conditions and catalysts like PtO2 to minimize proton back-exchange .

Q. How can UV-Vis spectroscopy be utilized to determine the pKa of 2,4-dichlorobenzoic acid?

- Methodological Answer : The pKa can be determined spectrophotometrically by monitoring absorbance changes across pH gradients. For 2,4-dichlorobenzoic acid, the non-ionized form exhibits a distinct absorption maximum (~240 nm), which shifts upon deprotonation. By applying the Henderson-Hasselbalch equation to absorbance data at varying pH levels (e.g., using HCl or acetate buffers), the pKa is calculated. reports a pKa of 2.76 using this method, with validation via potentiometric titration .

Q. What analytical techniques are critical for characterizing deuterium incorporation in this compound?

- Methodological Answer : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are key. High-resolution MS detects isotopic peaks (e.g., M+3 for D3 labeling), while ²H-NMR confirms deuteration sites. For example, ¹H-NMR suppression in deuterated aromatic regions and isotopic purity validation via isotopic ratio MS (IRMS) ensure ≥98% deuterium enrichment, as noted in isotopic standards ( ) .

Advanced Research Questions

Q. How do isotopic effects (²H vs. ¹H) influence the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Deuterium kinetic isotope effects (DKIE) slow metabolic degradation by strengthening C-D bonds. In vitro assays (e.g., liver microsomes) compare half-lives of deuterated vs. non-deuterated analogs. For example, DKIE studies on similar chlorinated benzoic acids show a 2–5-fold increase in metabolic stability, critical for tracer studies in environmental or biological systems ( ) .

Q. What computational strategies (e.g., QSAR, molecular docking) predict the antimicrobial activity of 2,4-dichlorobenzoic acid derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with MIC values. Molecular docking against targets like DNA gyrase (PDB: 1AJ0) identifies binding interactions. highlights that electron-withdrawing groups (e.g., -Cl) enhance activity by improving target binding affinity .

Q. How can contradictory pKa values for 2,4-dichlorobenzoic acid be resolved across different studies?

- Methodological Answer : Discrepancies arise from solvent polarity, ionic strength, and measurement techniques. For instance, spectrophotometric methods () may yield lower pKa values than potentiometric methods due to UV shifts in concentrated HCl. Standardization using IUPAC-recommended buffers and cross-validation with computational tools (e.g., COSMO-RS) reconciles data .

Q. What role does this compound play in tracing environmental pollutant degradation pathways?

- Methodological Answer : As a stable isotope tracer, it enables tracking via LC-MS/MS in soil or water matrices. Degradation products (e.g., dichlorophenols) are identified using deuterium-labeled fragments, distinguishing biotic vs. abiotic pathways. notes its detection in aquatic systems, highlighting persistence and transformation routes .

Key Considerations for Experimental Design

- Deuteration Efficiency : Optimize reaction time and catalyst loading to minimize proton contamination (e.g., use Pd/C in D2O for aromatic deuteration).

- Analytical Controls : Include non-deuterated analogs as controls in MS/NMR to validate isotopic labeling.

- Environmental Sampling : Use solid-phase extraction (SPE) with deuterated internal standards to correct for matrix effects in trace analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.